molecular formula C8H3ClFN3O2 B050361 4-Chloro-7-fluoro-6-nitroquinazoline CAS No. 162012-70-6

4-Chloro-7-fluoro-6-nitroquinazoline

Cat. No.: B050361
CAS No.: 162012-70-6
M. Wt: 227.58 g/mol
InChI Key: UYQMNEZWVKRWMS-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro-7-fluoro-6-nitroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

    Medicine: As an intermediate in the synthesis of Afatinib, it plays a crucial role in the development of cancer therapies.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

4-Chloro-7-fluoro-6-nitroquinazoline is an intermediate in the synthesis of Afatinib , a derivative of aminocrotonylamino-substituted quinazoline . Afatinib is known to target the epidermal growth factor receptor (EGFR) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

As an intermediate in the synthesis of Afatinib, this compound contributes to the overall mechanism of action of Afatinib. Afatinib works by irreversibly binding to the ATP-binding site of the EGFR . This inhibits the tyrosine kinase activity of the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound, through its role in the synthesis of Afatinib, is the EGFR signaling pathway . By inhibiting the EGFR, Afatinib disrupts several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation .

Result of Action

The molecular and cellular effects of this compound are primarily realized through its role in the synthesis of Afatinib. The inhibition of the EGFR by Afatinib leads to a decrease in cell proliferation and survival, making it effective in the treatment of certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound, as an intermediate in the synthesis of Afatinib, can be influenced by various environmental factors. These can include the conditions under which the synthesis is carried out, such as temperature and pH, as well as the presence of other substances that could potentially interact with the compound .

Safety and Hazards

The safety information for 4-Chloro-7-fluoro-6-nitroquinazoline includes Hazard Codes Xn, Risk Phrases 22-36 . It is recommended to handle this compound with care to avoid potential hazards.

Preparation Methods

The synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline involves several steps:

    Starting Materials: The synthesis begins with 2-amino-4-fluorobenzoic acid and formamidine acetate.

    Formation of 7-fluoro-4-hydroxyquinazoline: These starting materials are reacted in ethylene glycol monomethyl ether under specific conditions to form 7-fluoro-4-hydroxyquinazoline.

    Nitration: The 7-fluoro-4-hydroxyquinazoline is then nitrated to produce 7-fluoro-6-nitro-4-hydroxyquinazoline.

    Purification: The nitrated product contains isomers that are removed through special treatments to obtain pure 7-fluoro-6-nitro-4-hydroxyquinazoline.

    Final Product: The purified compound is treated with sulfoxide chloride to yield this compound.

Chemical Reactions Analysis

4-Chloro-7-fluoro-6-nitroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the quinazoline ring.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Chloro-7-fluoro-6-nitroquinazoline can be compared with other quinazoline derivatives, such as:

    4,7-Dichloro-6-nitroquinazoline: Similar in structure but with two chlorine atoms instead of one chlorine and one fluorine.

    4-Chloro-6-nitroquinazoline: Lacks the fluorine atom present in this compound.

    7-Fluoro-6-nitroquinazoline: Lacks the chlorine atom present in this compound.

The presence of both chlorine and fluorine atoms in this compound makes it unique and can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

4-chloro-7-fluoro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFN3O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMNEZWVKRWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442467
Record name 4-Chloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162012-70-6
Record name 4-Chloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162012-70-6
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Synthesis routes and methods I

Procedure details

7-fluoro-6-nitroquinazolin-4-ol (15 g, 0.072 mol) was added into 150 mL SOCl2 and 10 drops of DMF was added. The solution was heated to reflux for 4 hours, then SOCl2 was removed under reduce pressure to give 4-chloro-7-fluoro-6-nitro quinazoline as a yellow powder 15.4 g (94.4% yield).
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Synthesis routes and methods II

Procedure details

4-Chloro-7-fluor-6-nitroquinazoline was prepared as described in Mishani et al. (2005). In brief, 2-amino-4-fluorobezoic acid was reacted with formamide, at 160° C. for 3 hours. The resulting 7-fluoro-4-hydroxyquinazoline (Compound 22) was then reacted with a mixture of nitric acid and sulfuric acid, at 100° C., for 2 hours, to thereby obtain 7-fluoro-4-hydroxy-6-nitroquinazoline (Compound 23), which was thereafter reacted with thionyl chloride in DMF (reflux, 7 hours), to obtain 4-chloro-fluoro-6-nitroquinazoline (Compound 24, see, FIG. 3).
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Synthesis routes and methods III

Procedure details

7-Fluoro-6-nitroquinazolin-4-ol (518 mg, 2 mmol) was dissolved into thionyl chloride (3 mL) containing 2 drops of DMF. The solution was refluxed for 3 h. The solvent was removed under reduced pressure to afford 4-chloro-7-fluoro-6-nitroquinazoline, which was used directly in the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-chloro-7-fluoro-6-nitroquinazoline in the described solid-phase synthesis?

A1: The research highlights the compound's role as a crucial building block in synthesizing a library of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones []. The presence of specific functional groups (chloro, fluoro, and nitro) allows for chemoselective reactions with other reagents, enabling the step-wise assembly of the target molecules on a solid support. This approach streamlines the synthesis process, offering advantages in terms of purification and yield compared to traditional solution-phase methods.

Q2: Could you elaborate on the reactivity of this compound in this specific synthetic approach?

A2: The paper demonstrates the chemoselective reactivity of this compound. It first reacts with resin-bound arylamines at the chlorine position, leaving the fluoro and nitro groups untouched []. This selectivity is crucial for the subsequent steps involving amino acid coupling and final cyclization to achieve the desired dihydropyrazinoquinazolinone scaffold.

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